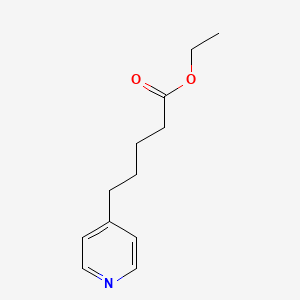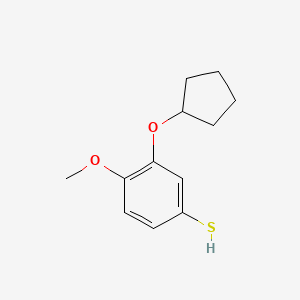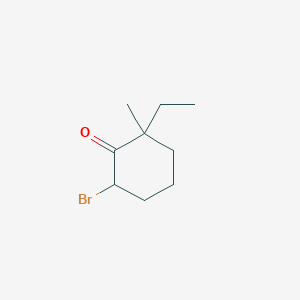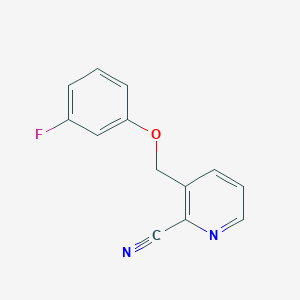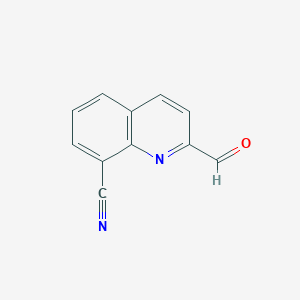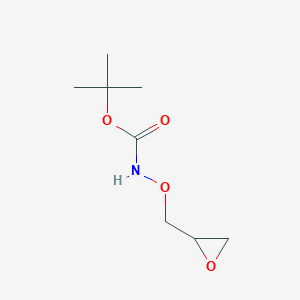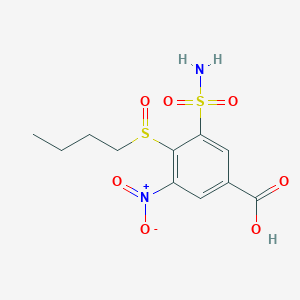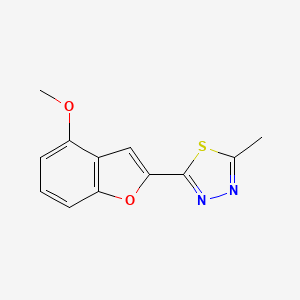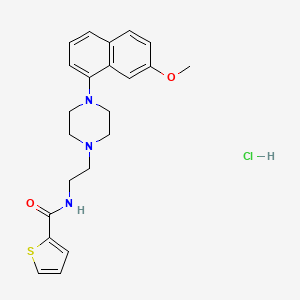
S-14671
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-14671 is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthyl group, a thienoylamino group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-14671 typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the naphthyl group:
Synthesis of the thienoylamino group: This step involves the formation of the thienoylamino moiety through a series of reactions, including amination and thiophene ring formation.
Coupling with piperazine: The final step involves the coupling of the naphthyl and thienoylamino groups with piperazine under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-14671 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
S-14671 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of S-14671 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine
- 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine sulfate
- 1-(7-Methoxy-1-naphthyl)-4-[2-(2-thienoylamino)-ethyl]piperazine phosphate
Uniqueness
S-14671 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26ClN3O2S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-27-18-8-7-17-4-2-5-20(19(17)16-18)25-13-11-24(12-14-25)10-9-23-22(26)21-6-3-15-28-21;/h2-8,15-16H,9-14H2,1H3,(H,23,26);1H |
InChI Key |
LDPYEUONCMLXGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=CS4)C=C1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
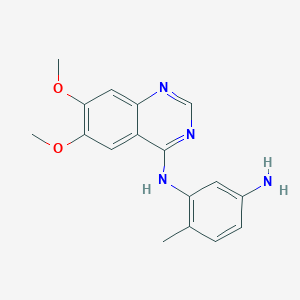
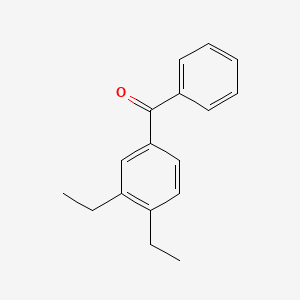
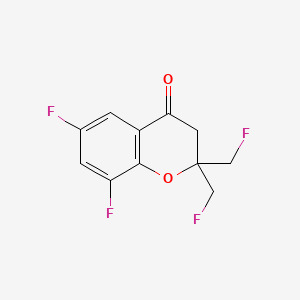
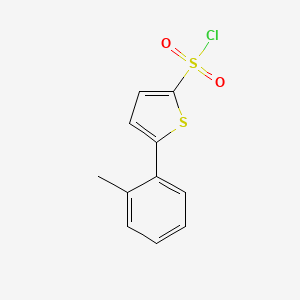
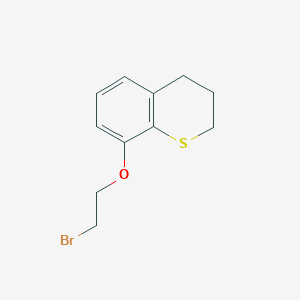
![1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine](/img/structure/B8329049.png)
